molecular formula C12H21NO3 B13548710 Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate

Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B13548710
M. Wt: 227.30 g/mol
InChI Key: OZNXIMCBZAVFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate is a bicyclic compound that belongs to the family of azabicyclo compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. One common method includes the use of acyclic starting materials that contain the required stereochemical information to form the bicyclic scaffold in a stereocontrolled manner . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemical control .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the substituents introduced .

Mechanism of Action

The mechanism by which tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate exerts its effects involves its interaction with specific molecular targets. For example, it can bind to nicotinic acetylcholine receptors, influencing neurotransmission and other cellular processes . The pathways involved in its action depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-8-6-9(13)4-5-10(8)14/h8-10,14H,4-7H2,1-3H3

InChI Key

OZNXIMCBZAVFCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CCC2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.